A Comprehensive Technical Guide to the Physicochemical Properties of (2R)-4,4,4-Trifluorobutan-2-amine
A Comprehensive Technical Guide to the Physicochemical Properties of (2R)-4,4,4-Trifluorobutan-2-amine
Executive Summary
(2R)-4,4,4-Trifluorobutan-2-amine is a chiral fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl group into a chiral amine scaffold offers a powerful tool for modulating key drug-like properties, including metabolic stability, basicity (pKa), and lipophilicity, which in turn influence a compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both compiled data and field-proven experimental methodologies for its characterization. It is intended for researchers, medicinal chemists, and drug development professionals who utilize fluorinated intermediates to accelerate their discovery programs.
Part 1: The Strategic Importance in Modern Drug Discovery
The deliberate use of fluorine in bioactive molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its unique electronic properties and steric profile. When appended to a molecule, it can serve as a metabolically stable bioisostere for a methyl or ethyl group, blocking sites of oxidative metabolism and thereby increasing a drug's half-life.
Furthermore, the intense electron-withdrawing nature of the CF₃ group profoundly influences the properties of adjacent functional groups. In the case of (2R)-4,4,4-Trifluorobutan-2-amine, its placement gamma to the primary amine drastically reduces the amine's basicity. This pKa depression is a critical tool for medicinal chemists seeking to fine-tune a molecule's ionization state at physiological pH, which directly impacts its solubility, permeability, target binding, and off-target activities. The defined (R)-stereochemistry of the chiral center makes this a valuable intermediate for constructing enantiomerically pure drug candidates, where stereoisomers may possess vastly different efficacy and safety profiles.
Part 2: Core Physicochemical Properties
A thorough understanding of a building block's fundamental properties is a prerequisite for its effective use in synthesis and drug design. The following sections detail the known and predicted properties of (2R)-4,4,4-Trifluorobutan-2-amine.
Chemical Structure and Identity
The structure combines a four-carbon chain with a primary amine at the C2 position and a trifluoromethyl group at the C4 position. The stereochemistry at the C2 position is designated as (R).
Caption: 2D Structure of (2R)-4,4,4-Trifluorobutan-2-amine.
Properties Summary Table
| Property | Value / Predicted Value | Source / Comment |
| IUPAC Name | (2R)-4,4,4-Trifluorobutan-2-amine | --- |
| Molecular Formula | C₄H₈F₃N | [1] |
| Molecular Weight | 127.11 g/mol | [1] |
| CAS Number | 2645436-30-0 (for hydrochloride salt) | [2] |
| Appearance | Colorless to pale yellow liquid (predicted) | Based on analogous short-chain amines. |
| Boiling Point | ~95-105 °C (predicted) | No experimental data found. Predicted based on similar fluorinated amines. |
| Density | ~1.1 - 1.2 g/mL (predicted) | No experimental data found. Fluorination typically increases density over hydrocarbon analogues. |
| pKa (Conjugate Acid) | ~8.5 - 9.5 (predicted) | See detailed discussion below. |
| XLogP3 (Computed) | 1.2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 (N atom) | [1] |
| Topological Polar Surface Area | 26.02 Ų | [1][3] |
Detailed Physicochemical Analysis
Basicity (pKa)
The pKa of an amine's conjugate acid is one of its most critical properties in a drug development context. For non-fluorinated sec-butylamine, the pKa is approximately 10.56.[4] The introduction of the strongly electron-withdrawing CF₃ group at the γ-position is expected to significantly lower this value. For comparison, the isomeric 4,4,4-trifluorobutan-1-amine, where the CF₃ group is one carbon further away from the amine, has a reported pKa of 9.7.[5] Because the inductive effect attenuates with distance, the pKa of (2R)-4,4,4-Trifluorobutan-2-amine is predicted to be even lower, likely falling within the 8.5 to 9.5 range. This substantial >1.0 pKa unit depression makes the amine less basic, meaning a smaller fraction of it will be protonated at physiological pH (7.4) compared to its non-fluorinated counterpart. This has profound implications for reducing interactions with acidic targets (like hERG) and modifying cell permeability.
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The octanol-water partition coefficient (LogP) is used for the neutral species, while the distribution coefficient (LogD) accounts for all ionization states at a given pH.
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LogP: The computed XLogP3 value for the neutral amine is 1.2 , indicating moderate lipophilicity.[1] The CF₃ group generally increases lipophilicity compared to a methyl group.
-
LogD: Because this is a basic amine, its LogD will be pH-dependent. At pH values significantly below its pKa (e.g., pH 7.4), the compound will be predominantly in its protonated, more water-soluble ammonium form. Consequently, its LogD₇.₄ will be substantially lower than its LogP. This pH-dependent lipophilicity is a critical factor in designing drugs that can navigate the varying pH environments of the gastrointestinal tract and bloodstream.
Solubility
The free base is predicted to be soluble in most common organic solvents (e.g., DCM, EtOAc, MeOH). Its aqueous solubility is expected to be moderate and highly pH-dependent. At acidic to neutral pH, it will form the corresponding ammonium salt, which will exhibit significantly higher water solubility. For practical applications, the compound is often supplied as a hydrochloride salt to improve its handling and aqueous solubility.[2]
Part 3: Spectroscopic & Analytical Characterization
Unequivocal identification and purity assessment require a combination of spectroscopic techniques. While experimental spectra for this specific enantiomer are not publicly available, the expected data can be reliably predicted.
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¹H NMR (Proton NMR): The spectrum will be characterized by signals corresponding to the distinct proton environments. Key features include a quartet for the methine proton (CH-NH₂) coupled to both the methyl and methylene protons, and a complex multiplet for the methylene protons (CH₂) which are diastereotopic and also coupled to the CF₃ group.
-
¹³C NMR (Carbon NMR): The carbon spectrum will show four distinct signals. The carbon bearing the CF₃ group will appear as a quartet due to one-bond C-F coupling (¹JCF), which is a hallmark of the trifluoromethyl group. The other carbons will also exhibit smaller couplings to the fluorine atoms.[6]
-
¹⁹F NMR (Fluorine NMR): This is a powerful tool for analyzing fluorinated compounds.[7] A single signal is expected for the three equivalent fluorine atoms of the CF₃ group. This signal will appear as a triplet due to coupling with the two adjacent methylene protons (³JFH).[8]
-
Infrared (IR) Spectroscopy: Key diagnostic peaks will confirm the presence of the primary amine and the trifluoromethyl group. Expected absorptions include two N-H stretching bands in the 3400-3250 cm⁻¹ region (characteristic of a primary amine), C-H stretching just below 3000 cm⁻¹, and very strong C-F stretching bands in the 1300-1100 cm⁻¹ region.
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Mass Spectrometry (MS): In electron ionization (EI) mode, the molecular ion peak (M⁺) at m/z = 127 would be expected. Common fragmentation pathways would include the loss of a methyl group ([M-15]⁺) and cleavage adjacent to the amine.
Part 4: Standardized Experimental Methodologies
To ensure data consistency and reliability, standardized protocols are essential. The following methodologies represent robust approaches for characterizing the key physicochemical properties.
Overall Characterization Workflow
Caption: A typical workflow for physicochemical characterization.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
This protocol is aligned with principles outlined by the WHO and FDA for biopharmaceutics classification.
-
Preparation of Media: Prepare three buffered solutions at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer). Maintain all solutions at 37 ± 1 °C.
-
Sample Addition: Add an excess amount of (2R)-4,4,4-Trifluorobutan-2-amine (enough to ensure solid/liquid remains after equilibration) to a known volume of each buffer in triplicate in sealed glass vials.
-
Equilibration: Place the vials in an orbital shaker or tumbling apparatus in a temperature-controlled chamber at 37 ± 1 °C. Agitate for at least 24 hours to ensure equilibrium is reached. Rationale: 24-72 hours is a standard duration to allow for potential polymorphic transformations and to ensure the system has reached thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at 37 °C for 1 hour. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a low-binding 0.45 µm filter (e.g., PVDF) or centrifuge at high speed to separate undissolved material. Rationale: Proper separation is critical. Filtration is common, but centrifugation may be preferred to avoid potential compound adsorption to the filter membrane.
-
Quantification: Immediately dilute the clarified filtrate with an appropriate mobile phase to prevent precipitation. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.
-
pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was sufficient.
Protocol 2: pKa Determination via Potentiometric Titration
-
Sample Preparation: Accurately weigh approximately 1 mmol of the hydrochloride salt of the amine and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If using the free base, dissolve it in a solution containing a known excess of standardized HCl.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode and a micro-burette filled with a standardized titrant (e.g., 0.1 N NaOH for the salt, or 0.1 N HCl for the free base).
-
Titration: While stirring, add the titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point on the titration curve. Alternatively, the first derivative of the plot (ΔpH/ΔV) can be used to precisely identify the equivalence point.
Part 5: Safety, Handling, and Storage
As a primary amine, particularly in its hydrochloride salt form, (2R)-4,4,4-Trifluorobutan-2-amine and its analogues are classified as hazardous.
-
Hazard Classification: The hydrochloride salt is noted to be harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity 4), and causes skin and eye irritation.[2] Many similar amines are corrosive and can cause severe skin burns and eye damage.[5]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[9][10][11][12][13]
-
Handling: Avoid creating aerosols or dust. Use spark-proof tools and take precautions against static discharge, as short-chain amines can be flammable.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10] For long-term stability, storage under an inert atmosphere (e.g., argon) is recommended.
Part 6: Conclusion
(2R)-4,4,4-Trifluorobutan-2-amine is a specialized chemical building block whose value lies in the precise combination of its stereochemistry and the electronic influence of its trifluoromethyl group. Its key physicochemical properties—notably its moderate lipophilicity and significantly reduced basicity compared to non-fluorinated analogues—make it an attractive tool for medicinal chemists aiming to optimize the ADME and safety profiles of drug candidates. The methodologies and data presented in this guide provide a comprehensive framework for the effective and safe utilization of this compound in advanced research and development programs.
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